molecular formula C8H6F3NO3 B12970973 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid

Cat. No.: B12970973
M. Wt: 221.13 g/mol
InChI Key: PAPOVHMTVKXZRR-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyridine ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is unique due to its specific combination of the trifluoromethyl group and the pyridine ring attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyridin-4-yl]oxyacetic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-3-12-2-1-6(5)15-4-7(13)14/h1-3H,4H2,(H,13,14)

InChI Key

PAPOVHMTVKXZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)C(F)(F)F

Origin of Product

United States

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